molecular formula C20H21FN2O3 B2945245 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide CAS No. 954652-68-7

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

Cat. No. B2945245
CAS RN: 954652-68-7
M. Wt: 356.397
InChI Key: MXWOPMBSDOTKSI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Anticonvulsant Activity

A study on a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides evaluated their anticonvulsant activity in animal models. The findings indicated that certain compounds within this series exhibited significant protection against seizures, with particular compounds demonstrating notable efficacy in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These results suggest potential applications of related compounds in epilepsy research and treatment (Obniska et al., 2015).

Photoreactions of Anti-Cancer Drugs

Another research area includes the study of photoreactions of certain anti-cancer drugs like flutamide in different solvents, highlighting the compound's behavior under UV light. This research is crucial for understanding the stability and reactivity of pharmaceutical compounds under various conditions, which could extend to similar compounds with potential anti-cancer properties (Watanabe et al., 2015).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-18-8-6-17(7-9-18)23-13-15(11-20(23)25)12-22-19(24)10-14-2-4-16(21)5-3-14/h2-9,15H,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXWOPMBSDOTKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)acetamide

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